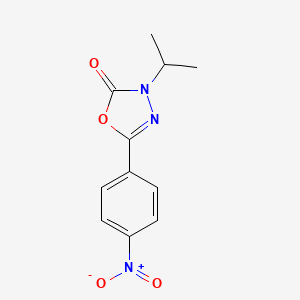
5-(4-Nitrophenyl)-3-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features an oxadiazole ring
Méthodes De Préparation
The synthesis of 3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of isopropyl hydrazine with 4-nitrobenzoic acid under acidic conditions to form the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one include other oxadiazole derivatives such as:
- 3-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
- 3-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
- 3-Propyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications.
Propriétés
Numéro CAS |
62121-05-5 |
|---|---|
Formule moléculaire |
C11H11N3O4 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-3-propan-2-yl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C11H11N3O4/c1-7(2)13-11(15)18-10(12-13)8-3-5-9(6-4-8)14(16)17/h3-7H,1-2H3 |
Clé InChI |
ZPXDBZVONISNOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


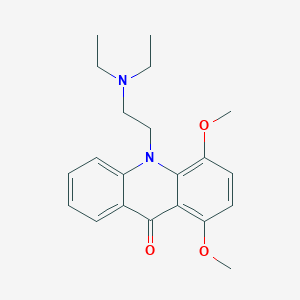
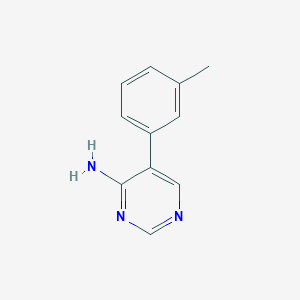
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)


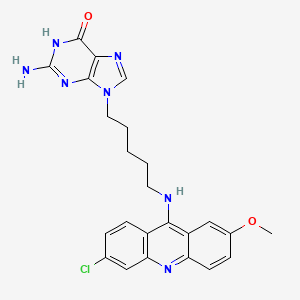
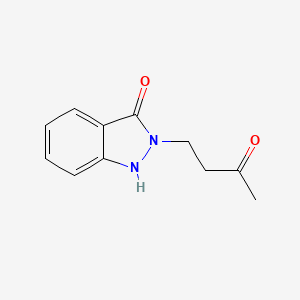
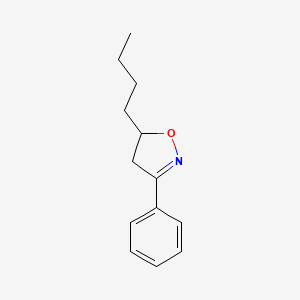

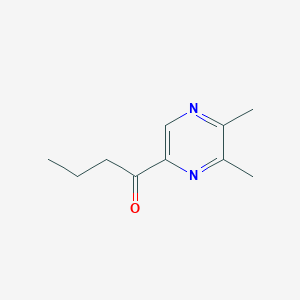
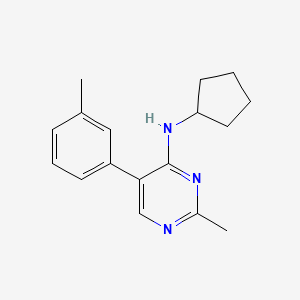
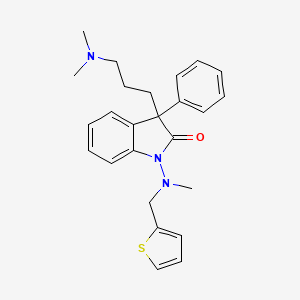

![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
